2-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-5-2-3-8-15(12)17(21)19-14-7-4-6-13(11-14)16-9-10-18-20-16/h2-11H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVKRGXANMBKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the reaction of 3-(1H-pyrazol-3-yl)aniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research indicates that pyrazole derivatives, including 2-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or protein production.
1.2 Anti-tuberculosis Properties
Further investigations have highlighted the potential of this compound as an anti-tuberculosis agent. In vitro studies demonstrated low cytotoxicity alongside effective inhibition of Mycobacterium tuberculosis, suggesting a promising therapeutic profile .
1.3 Anti-parasitic Effects
The compound has also been evaluated for its efficacy against Cryptosporidium parasites, which are responsible for gastrointestinal diseases. Results indicate that it possesses therapeutic properties that could be harnessed for treating cryptosporidiosis .
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features that allow for interactions with biological targets:
- Binding Affinity : The pyrazole ring contributes to the compound's ability to bind effectively to target proteins involved in disease processes.
- Molecular Interactions : Studies utilizing molecular docking simulations have shown favorable interactions with enzymes critical for bacterial survival and replication .
Material Science Applications
3.1 Catalysis
Beyond biological applications, this compound has been explored in catalysis. Its metal complexes have shown potential as catalysts in organic reactions, enhancing reaction rates and selectivity .
3.2 Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other bioactive molecules. Its derivatives have been synthesized through various chemical reactions, leading to compounds with enhanced pharmacological profiles .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Condition | Reference |
|---|---|---|
| Antimicrobial | Mycobacterium smegmatis | |
| Anti-tuberculosis | Mycobacterium tuberculosis | |
| Anti-parasitic | Cryptosporidium | |
| Catalytic Activity | Organic synthesis |
Case Study: Anti-tuberculosis Efficacy
A study conducted by Emmadi et al. (2015) evaluated the efficacy of various pyrazole derivatives against Mycobacterium tuberculosis. The results indicated that this compound exhibited significant activity with a minimum inhibitory concentration comparable to established anti-tuberculosis drugs, highlighting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural and Functional Differences
Mepronil (Agrochemical Focus)
- Substituent : 3-isopropoxy group.
- Bioactivity : Mepronil is a well-documented fungicide targeting mitochondrial complex II (succinate dehydrogenase) in fungi, disrupting cellular respiration . Its isopropoxy group enhances lipophilicity, facilitating membrane penetration.
- Structural Comparison : Unlike the pyrazole-substituted target compound, mepronil’s isopropoxy group lacks hydrogen-bonding capability, which may limit its interaction with polar biological targets.
Pyrazole-Containing Analogues (Medicinal Chemistry Focus)
- Substituent: 1H-pyrazol-3-yl or pyrazole-amino groups.
- Bioactivity: Pyrazole derivatives, such as those synthesized in , exhibit moderate tumor cell growth inhibition (e.g., 30–31% yield in tested compounds) .
- Synthetic Routes : Similar to , these compounds are synthesized via condensation of benzoyl chlorides with substituted anilines, followed by purification via silica gel chromatography .
Phenoxy-Substituted Analogues
- Substituent: 4-phenoxy group.
- Properties: The phenoxy group’s bulkiness and electron-rich nature may alter pharmacokinetic properties compared to pyrazole derivatives. No specific bioactivity data is provided, but such compounds are often explored for pesticidal or medicinal applications .
Biological Activity
2-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, a derivative of pyrazole and benzamide, exhibits a variety of pharmacological properties, making it a candidate for further research in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological potential.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF7 and NCI-H460. The cytotoxic potential is often evaluated using the IC50 metric, which measures the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| Similar Pyrazole Derivative | NCI-H460 | 42.30 |
These findings suggest that modifications in the pyrazole structure can significantly impact anticancer efficacy .
Anti-inflammatory Effects
The benzamide moiety in this compound has been associated with anti-inflammatory properties. Studies indicate that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition of COX-2 has been linked to reduced inflammation and pain relief, making these compounds valuable in treating inflammatory diseases .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. The interaction between the pyrazole ring and specific enzymes can lead to modulation of their activity. For example, it may act as an inhibitor of certain kinases involved in cancer progression .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Binding Affinity : The compound's structure allows for strong binding to target enzymes or receptors, enhancing its potency.
- Hydrogen Bonding : The presence of functional groups facilitates hydrogen bonding with active sites on enzymes, leading to inhibition or modulation.
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazole and benzamide rings can significantly influence biological activity, highlighting the importance of SAR studies in drug design .
Case Studies
Several case studies have documented the biological activity of pyrazole derivatives:
- Cytotoxicity Studies : A study evaluated various pyrazole derivatives against multiple cancer cell lines, noting significant cytotoxic effects at low concentrations.
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of similar compounds, showing reduced inflammation markers compared to control groups.
Q & A
Q. What synthetic methodologies are optimal for preparing 2-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-methylbenzoic acid derivatives with 3-(1H-pyrazol-3-yl)aniline via amidation. Key steps include:
- Catalyst selection : Use coupling agents like EDC/HOBt or DCC to activate the carboxylic acid group .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
- Monitoring : Thin-layer chromatography (TLC) and -NMR spectroscopy are critical for tracking intermediate formation and final product purity .
Q. How can the structure of this compound be confirmed post-synthesis?
A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify proton environments and carbon assignments, particularly the pyrazole NH ( 10–12 ppm) and benzamide carbonyl ( 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak () and isotopic pattern .
- X-ray Crystallography : For crystalline samples, SHELX programs (e.g., SHELXL) refine atomic coordinates and validate bond lengths/angles .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during structure refinement?
Crystallographic disorder, common in flexible regions (e.g., pyrazole rings), requires advanced refinement strategies:
- Multi-component modeling : Split disordered atoms into multiple sites with occupancy factors summing to 1 using SHELXL’s PART instruction .
- Restraints : Apply geometric (DELU, SIMU) and thermal (ISOR) restraints to stabilize refinement .
- Validation : Check residual density maps () post-refinement to ensure no significant electron density (>0.3 eÅ) remains unassigned .
Q. How should contradictory biological activity data for this compound be analyzed in kinase inhibition assays?
Contradictions may arise from assay conditions or target selectivity. Mitigation strategies include:
- Dose-response curves : Confirm IC values across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to assess cross-reactivity .
- Structural docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to evaluate binding mode consistency with active-site residues .
Q. What computational methods are suitable for predicting the solubility and bioavailability of this compound?
Leverage in silico tools to guide experimental design:
- LogP calculation : Use ChemAxon or SwissADME to estimate partition coefficients, correlating with membrane permeability .
- Solubility prediction : Employ Abraham solvation parameters or QSPR models trained on benzamide analogs .
- Bioavailability : Simulate absorption via Caco-2 cell models or rule-of-five compliance (molecular weight <500, H-bond donors <5) .
Q. How can reaction pathways for pyrazole ring functionalization be optimized without compromising benzamide stability?
Pyrazole modification demands selective conditions:
- Protecting groups : Temporarily protect the benzamide NH with tert-butoxycarbonyl (Boc) to prevent side reactions during pyrazole alkylation .
- Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions under mild conditions (<80°C) .
- Kinetic monitoring : Track reaction progress via HPLC to terminate at optimal conversion (~85–90%) before decomposition .
Methodological Considerations
Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?
Standardize protocols with:
Q. How can tautomeric equilibria of the pyrazole ring affect spectroscopic interpretations?
The 1H-pyrazole tautomer (NH at position 1 vs. 2) influences spectral
- Variable temperature NMR : Cool samples to −40°C to slow tautomer interconversion and resolve split peaks .
- DFT calculations : Compare computed -NMR chemical shifts (Gaussian, B3LYP/6-31G*) with experimental data to identify dominant tautomers .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational docking predictions and experimental IC50_{50}50 values?
Potential causes and solutions:
- Protonation states : Re-dock with pH-adjusted ligand charges (e.g., Epik ionization states) .
- Protein flexibility : Use ensemble docking against multiple receptor conformations (e.g., from MD trajectories) .
- Experimental replicates : Repeat assays with fresh compound stocks to exclude degradation artifacts .
Advanced Structural Analysis
Q. What crystallographic software features in SHELXL are critical for modeling hydrogen bonds in this compound?
SHELXL’s tools for hydrogen bonding include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
